molecular formula C19H32O2 B14535009 Methyl octadec-9-en-13-ynoate CAS No. 62204-01-7

Methyl octadec-9-en-13-ynoate

Cat. No.: B14535009
CAS No.: 62204-01-7
M. Wt: 292.5 g/mol
InChI Key: UQCWFULIDVXARA-UHFFFAOYSA-N
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Description

Methyl octadec-9-en-13-ynoate is an organic compound with the molecular formula C19H32O2 It is a methyl ester derivative of an unsaturated fatty acid, characterized by the presence of both a double bond and a triple bond in its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octadec-9-en-13-ynoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of octadec-9-en-13-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The esterification reaction is monitored and controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-9-en-13-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: Hydrogenation can reduce the double and triple bonds to form saturated derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated or epoxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl octadec-9-en-13-ynoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl octadec-9-en-13-ynoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. It may also interact with cellular membranes, affecting their fluidity and function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl octadec-9-enoate: Similar structure but lacks the triple bond.

    Methyl octadec-13-ynoate: Similar structure but lacks the double bond.

    Methyl octadec-6,9-dien-12-ynoate: Contains additional double bonds.

Uniqueness

Methyl octadec-9-en-13-ynoate is unique due to the presence of both a double bond and a triple bond in its carbon chain. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

62204-01-7

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-9-en-13-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-5,8-9,12-18H2,1-2H3

InChI Key

UQCWFULIDVXARA-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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